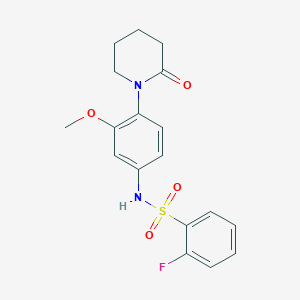

2-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-25-16-12-13(9-10-15(16)21-11-5-4-8-18(21)22)20-26(23,24)17-7-3-2-6-14(17)19/h2-3,6-7,9-10,12,20H,4-5,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFYLXIXAOPJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2F)N3CCCCC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Formation of the Piperidinyl Intermediate: The piperidinyl moiety can be synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group is usually introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

Fluorination: The fluorine atom is introduced through a halogen exchange reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage, typically achieved by reacting the intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Benzenesulfonamide Core

4-Fluoro vs. 2-Fluoro Substitution

A closely related analog, 4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, differs only in the position of the fluorine atom (4-fluoro instead of 2-fluoro). Such positional changes can influence solubility, metabolic stability, and target affinity .

Double Sulfonamide Derivatives

The compound N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide () features two sulfonamide groups, a structural rarity. This "double" sulfonamide exhibits unexpected synthetic pathways, suggesting higher reactivity or alternative stabilization mechanisms compared to monosubstituted analogs like the target compound. Crystal structure data (Acta Cryst. E68, o2973) reveal distinct packing arrangements due to the dual sulfonamide groups, which may correlate with altered physicochemical properties .

Variations in the Heterocyclic Moieties

2-Oxopiperidin vs. 2-Oxopyrrolidin

The replacement of the six-membered 2-oxopiperidin ring with a five-membered 2-oxopyrrolidin group, as seen in 4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide (compound 19, ), reduces ring size and conformational flexibility. This analog has a melting point of 184–186°C and a synthesis yield of 38%, parameters that may differ for the target compound depending on the heterocycle’s stability and synthetic accessibility. Smaller rings like oxopyrrolidin may enhance metabolic clearance but reduce binding duration in biological systems .

Pyrimidine and Chromenone Derivatives

Complex analogs such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () incorporate fused pyrimidine and chromenone systems. Such modifications are often aimed at improving selectivity for kinase targets .

Substituent Effects on Physicochemical Properties

Methoxy and Fluoro Groups

In contrast, N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () substitutes methoxy with a formyl group, which may increase polarity and hydrogen-bonding capacity. Fluoro substituents generally improve metabolic stability by resisting oxidative degradation, a feature shared across multiple analogs .

Alkyl and Aromatic Substituents

Compounds like N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide () incorporate alkylamino and methyl groups, which can modulate electronic effects and steric bulk. These modifications may enhance target engagement but could also increase synthetic complexity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-Fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom, a methoxy group, and a piperidinyl moiety, which contribute to its biological activity. The structure is characterized by the following key components:

- Fluorine Atom : Enhances binding affinity and selectivity.

- Methoxy Group : Increases lipophilicity, aiding cellular penetration.

- Piperidinyl Moiety : Stabilizes the compound and impacts its pharmacokinetic properties.

Synthesis

The synthesis of 2-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-y)phenyl)benzenesulfonamide typically involves several steps:

- Formation of the Piperidinyl Intermediate : Reaction between a suitable piperidine derivative and a phenyl compound.

- Fluorination : Introduction of the fluorine atom using fluorinating agents like diethylaminosulfur trifluoride (DAST).

- Methoxylation : Addition of the methoxy group via methylation reactions.

- Sulfonamide Formation : Final step involves the reaction with sulfonyl chloride to form the sulfonamide bond.

Anticancer Properties

Research indicates that 2-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-y)phenyl)benzenesulfonamide exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown its effectiveness in inhibiting growth in human colorectal DLD-1 cells with an IC50 value of approximately 270 nM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| DLD-1 | 270 | Induction of apoptosis via caspase activation |

| MCF7 | 250 | Inhibition of cell cycle progression |

| HT-29 | 300 | Disruption of microtubule integrity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit bacterial growth through modulation of specific enzymatic pathways involved in bacterial metabolism .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 25 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Receptor Binding : The fluorine atom enhances interactions with specific receptors, leading to altered signaling pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.

Case Studies

Recent studies have highlighted the potential of this compound in therapeutic applications:

- Case Study on Cancer Treatment : A study involving xenograft models demonstrated that treatment with 2-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-y)phenyl)benzenesulfonamide resulted in a significant reduction in tumor size compared to control groups .

- Antimicrobial Efficacy : Clinical trials assessing its effectiveness against resistant bacterial strains showed promising results, indicating potential for development as a new antibiotic agent .

Q & A

Q. What are the key synthetic steps and optimization strategies for preparing 2-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide?

The synthesis involves multi-step organic reactions:

- Step 1: Formation of the 2-oxopiperidin-1-yl moiety via cyclization of a substituted amine precursor under basic conditions (e.g., NaOH or triethylamine) .

- Step 2: Introduction of the methoxy group at the 3-position of the phenyl ring using methylating agents like iodomethane in DMF .

- Step 3: Sulfonamide coupling between the fluorobenzenesulfonyl chloride and the substituted aniline intermediate. This requires controlled reaction temperatures (0–5°C) to avoid side reactions .

- Optimization: Reaction yield and purity are maximized using chromatography (silica gel) or recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR validate the presence of fluorine, methoxy, and 2-oxopiperidin groups. For example, the sulfonamide proton appears as a singlet near δ 10.5 ppm .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects trace impurities .

- X-ray Crystallography: Resolves the 3D structure, confirming bond angles and intermolecular interactions (e.g., hydrogen bonds between sulfonamide and oxopiperidin groups) .

Q. How does the compound’s stability under various conditions influence experimental design?

- pH Sensitivity: The sulfonamide group hydrolyzes under strongly acidic/basic conditions (pH < 2 or > 10). Stability studies in buffers (pH 4–9) are recommended before biological assays .

- Thermal Stability: Decomposition occurs above 150°C, requiring storage at –20°C in inert atmospheres .

- Light Sensitivity: The fluorine substituent may cause photodegradation; experiments should use amber glassware .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Substitution Analysis: Compare analogs with modified substituents (e.g., replacing 2-oxopiperidin with pyrrolidinone or varying fluorine position). For example, removing the methoxy group reduces solubility but increases membrane permeability .

- Biological Assays: Test derivatives against target enzymes (e.g., kinases or proteases) to correlate substituent effects with inhibitory potency. Use IC₅₀ values and molecular docking to identify critical binding interactions .

Q. What are the best practices for resolving contradictions in biological activity data across studies?

- Cross-Validation: Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability assays) to confirm activity .

- Control Experiments: Rule out off-target effects by testing against structurally similar but inactive compounds (e.g., analogs lacking the sulfonamide group) .

- Data Normalization: Account for variability in cell lines or assay conditions by including reference standards (e.g., known inhibitors) in each experiment .

Q. What crystallographic techniques are used to determine the 3D structure and intermolecular interactions of this compound?

- Single-Crystal XRD: Resolves the spatial arrangement of atoms. For example, the dihedral angle between the benzene and piperidin rings is ~45°, influencing molecular packing .

- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., C–H···O hydrogen bonds between sulfonamide and methoxy groups) that stabilize the crystal lattice .

Q. How should researchers design in vivo studies considering the compound’s physicochemical properties?

- Solubility Enhancement: Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve aqueous solubility for intravenous administration .

- LogP Optimization: The measured logP (~2.5) suggests moderate lipophilicity; adjust dosing regimens to balance bioavailability and CNS penetration .

- Metabolic Stability: Conduct liver microsome assays to identify metabolic hotspots (e.g., oxidation of the piperidin ring) and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.